Chlorodicyclohexylborane (Cy2BCl) is a highly specialized dialkylchloroborane reagent, predominantly supplied as a 1 M solution in hexanes for industrial and laboratory use. As a moisture-sensitive and pyrophoric liquid, it requires strict inert-atmosphere handling protocols. Its primary procurement value lies in its exceptional performance as a Lewis acidic enolization agent in stereoselective carbon-carbon bond-forming reactions, most notably boron-mediated aldol additions. By leveraging the substantial steric bulk of its twin cyclohexyl rings combined with the specific electronic properties of the chloride leaving group, Cy2BCl enables the highly controlled formation of E-enolates. This makes it an indispensable precursor for synthesizing anti-β-hydroxy carbonyl compounds, a critical structural motif in complex pharmaceutical intermediates and polyketide natural products .
Substituting Chlorodicyclohexylborane with other boron reagents fundamentally disrupts the delicate steric and electronic balance required for the Zimmerman-Traxler transition state. A generic substitution with less bulky dialkylchloroboranes (such as dibutylchloroborane) fails to provide sufficient steric hindrance, leading to a collapse in diastereomeric excess and unacceptable mixtures of syn and anti isomers. Furthermore, substituting the chloride leaving group with a triflate (as in dicyclohexylboron triflate) completely inverts the stereochemical outcome, forcing the formation of Z-enolates and yielding syn-aldol products instead of the desired anti-aldols. Consequently, for synthetic routes requiring strict anti-stereocontrol, Cy2BCl is not interchangeable with other in-class boron reagents and must be explicitly procured [1].
The steric bulk of the dialkylboron reagent directly dictates the geometry of the resulting enolate and the subsequent aldol product. When comparing dialkylchloroboranes in the aldol reaction of standard ketones, Chlorodicyclohexylborane (Cy2BCl) demonstrates vastly superior stereocontrol compared to Dibutylchloroborane (Bu2BCl). Cy2BCl consistently achieves an anti/syn diastereomeric ratio (dr) of >95:5, whereas the less hindered Bu2BCl yields a significantly lower dr of approximately 75:25 under identical conditions[1].
| Evidence Dimension | Diastereomeric ratio (anti:syn) in aldol addition |
| Target Compound Data | Cy2BCl: >95:5 dr (anti-selective) |
| Comparator Or Baseline | Bu2BCl: 75:25 dr (anti-selective) |
| Quantified Difference | Cy2BCl provides a >20% increase in diastereomeric purity for the anti-isomer. |
| Conditions | Boron-mediated aldol addition of standard ketones with aldehydes |
Buyers synthesizing complex pharmaceutical intermediates must procure Cy2BCl to achieve the necessary diastereomeric purity without incurring the cost of extensive downstream purification.
The choice of leaving group on the dicyclohexylboron core is the primary determinant for the stereochemical outcome of the aldol reaction. Using Dicyclohexylboron triflate (Cy2BOTf) with an amine base selectively forms Z-enolates, resulting in syn-aldol products. In stark contrast, utilizing Chlorodicyclohexylborane (Cy2BCl) with triethylamine selectively drives the formation of E-enolates, yielding anti-aldol products [1].
| Evidence Dimension | Stereochemical outcome of aldol addition |
| Target Compound Data | Cy2BCl: Yields E-enolates / anti-aldol products |
| Comparator Or Baseline | Cy2BOTf: Yields Z-enolates / syn-aldol products |
| Quantified Difference | Complete inversion of diastereoselectivity based solely on the halide vs. triflate leaving group. |
| Conditions | Enolization of ketones followed by addition to aldehydes |
This fundamental divergence in reactivity means Cy2BCl and Cy2BOTf are not procurement substitutes; Cy2BCl must be specifically sourced when the anti-diastereomer is the synthetic target.
While sharing the same dicyclohexylboron framework, Chlorodicyclohexylborane (Cy2BCl) and Dicyclohexylborane (Cy2BH) serve entirely different synthetic functions. Cy2BH is a highly active hydroborating agent used for the anti-Markovnikov hydration of alkenes and alkynes. Conversely, the substitution of the hydride with a chloride in Cy2BCl eliminates hydroboration activity, rendering the molecule a specialized Lewis acid optimized for electrophilic enolization of carbonyls [1].
| Evidence Dimension | Primary reactive function |
| Target Compound Data | Cy2BCl: Electrophilic enolization (Lewis acid) |
| Comparator Or Baseline | Cy2BH: Alkene/alkyne hydroboration (Reducing agent) |
| Quantified Difference | Orthogonal reactivity profiles despite identical steric bulk. |
| Conditions | Standard organic synthesis workflows |
Procurement teams cannot substitute the hydride form for the chloride form; Cy2BCl is strictly required for carbon-carbon bond formation via enolates.
Directly leveraging its >95:5 anti-stereoselectivity, Cy2BCl is the reagent of choice for synthesizing complex anti-β-hydroxy carbonyl compounds. This is critical in pharmaceutical manufacturing where high diastereomeric purity is required to avoid costly downstream separations [1].
Because Cy2BCl specifically drives the formation of E-enolates (unlike its triflate counterpart), it is heavily utilized in the total synthesis of macrolides and polyketides (e.g., Archazolids) that require precise, iterative anti-aldol construction [1].
Beyond standard aldol additions, the specific Lewis acidity of the dicyclohexylchloroborane framework makes it highly effective for mediating Mukaiyama aldol additions and facilitating reversible ketone-ketone aldol reactions in advanced materials research [1].
Flammable;Corrosive